Methyl 2-(bromomethyl)-5-ethoxybenzoate
Description
Methyl 2-(bromomethyl)-5-ethoxybenzoate is an aromatic ester featuring a bromomethyl (–CH₂Br) substituent at the 2-position and an ethoxy (–OCH₂CH₃) group at the 5-position of the benzoate ring. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals, where bromomethyl groups facilitate alkylation or cross-coupling reactions .
Properties
Molecular Formula |
C11H13BrO3 |
|---|---|
Molecular Weight |
273.12 g/mol |
IUPAC Name |
methyl 2-(bromomethyl)-5-ethoxybenzoate |
InChI |
InChI=1S/C11H13BrO3/c1-3-15-9-5-4-8(7-12)10(6-9)11(13)14-2/h4-6H,3,7H2,1-2H3 |
InChI Key |
UTCDKPYMWKHDPM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=C(C=C1)CBr)C(=O)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Key structural analogs differ in substituent positions, functional groups, and ester moieties, which influence reactivity, stability, and applications. Below is a detailed comparison:
Structural and Functional Group Variations
Table 1: Substituent and Ester Group Comparison
Key Observations :
Substituent Position and Reactivity: The bromomethyl group at position 2 in the target compound enhances electrophilicity compared to analogs with simple bromo (–Br) or benzyloxy groups . This makes it more reactive in nucleophilic substitutions (e.g., SN2 reactions). Ethoxy vs.
Ester Group Impact :
- Methyl esters (e.g., target compound) are generally more hydrolytically stable under acidic conditions than ethyl esters, which may influence drug bioavailability .
Synthetic Accessibility :
- Analogs like methyl 2-bromo-5-methoxybenzoate are synthesized via straightforward esterification, while bromomethyl-containing compounds often require radical bromination (NBS/AIBN) or commercial sourcing .
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